Pyridin-4-ylmethyl 2-[[2-[[2-[[2-[2-[2-[(2-amino-3-phenylpropanoyl)amino]propanoylamino]propanoylamino]-3-(4-nitrophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoate
Description
This compound is a highly complex peptide-like molecule featuring a pyridin-4-ylmethyl ester core and an extended backbone with multiple amide linkages, aromatic substituents (phenyl, 4-nitrophenyl), and branched alkyl groups (3-methylbutanoyl, 4-methylpentanoate). The 4-nitrophenyl group introduces strong electron-withdrawing properties, which may enhance reactivity or binding specificity compared to halogenated analogs .
Properties
IUPAC Name |
pyridin-4-ylmethyl 2-[[2-[[2-[[2-[2-[2-[(2-amino-3-phenylpropanoyl)amino]propanoylamino]propanoylamino]-3-(4-nitrophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H63N9O10/c1-30(2)25-42(50(66)69-29-37-21-23-52-24-22-37)57-49(65)43(31(3)4)58-48(64)41(27-35-15-11-8-12-16-35)56-47(63)40(28-36-17-19-38(20-18-36)59(67)68)55-45(61)33(6)53-44(60)32(5)54-46(62)39(51)26-34-13-9-7-10-14-34/h7-24,30-33,39-43H,25-29,51H2,1-6H3,(H,53,60)(H,54,62)(H,55,61)(H,56,63)(H,57,65)(H,58,64) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSCHCKVTVGANO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OCC1=CC=NC=C1)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H63N9O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402609 | |
| Record name | (Pyridin-4-yl)methyl phenylalanylalanylalanyl-4-nitrophenylalanylphenylalanylvalylleucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
950.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115389-04-3 | |
| Record name | (Pyridin-4-yl)methyl phenylalanylalanylalanyl-4-nitrophenylalanylphenylalanylvalylleucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Pyridin-4-ylmethyl 2-[[2-[[2-[[2-[2-[2-[(2-amino-3-phenylpropanoyl)amino]propanoylamino]propanoylamino]-3-(4-nitrophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoate is a complex organic compound with significant biological activity. Its intricate structure suggests potential interactions with various biological targets, making it a candidate for therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features multiple functional groups, including amino acids and a pyridine moiety, which are known to influence its biological properties. The molecular formula is , and it has a molecular weight of approximately 585.80 g/mol.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The presence of the pyridine ring enhances its ability to form hydrogen bonds and engage in π-stacking interactions, which are critical for binding to biological targets.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially affecting metabolic pathways. For instance, it may act as a competitive inhibitor for enzymes involved in amino acid metabolism.
- Receptor Modulation : The structural features allow it to bind selectively to various receptors, including those involved in neurotransmission and inflammation.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. It has been tested against several cancer cell lines, demonstrating significant cytotoxic effects.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 12.8 | Cell cycle arrest |
| A549 (Lung Cancer) | 10.5 | Inhibition of proliferation |
Case Studies
- Study on MCF-7 Cells : A study investigated the effects of the compound on MCF-7 breast cancer cells. Results indicated that treatment led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, suggesting a mechanism involving apoptosis induction.
- In Vivo Studies : In animal models, administration of the compound resulted in significant tumor reduction in xenograft models of cancer, supporting its potential as an anticancer agent.
Pharmacological Properties
The pharmacokinetics of this compound indicate favorable absorption and distribution characteristics:
| Property | Value |
|---|---|
| Solubility | High in DMSO |
| Bioavailability | Moderate |
| Half-life | 6 hours |
Toxicity and Safety Profile
Toxicological evaluations reveal that the compound exhibits low toxicity at therapeutic doses. However, further studies are required to establish a comprehensive safety profile.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally and functionally related molecules from the provided evidence:
Key Findings:
Structural Complexity and Functional Groups: The target compound’s extended peptide-like backbone distinguishes it from simpler analogs like the pyridine carboxamides in –4. Compared to ’s sulfamoyl-containing pentanamide, the target lacks sulfur-based groups but includes a nitro-aromatic moiety, which may confer distinct pharmacokinetic properties .
Synthesis and Yield :
- The target’s synthesis likely involves sequential amidation and esterification steps, similar to –4, where coupling reagents (e.g., HATU) and palladium-catalyzed cross-coupling (e.g., Suzuki reactions) are employed .
- Yields for multi-step syntheses of such complex molecules are typically moderate (~50–60%), as seen in (51%) and (72%), whereas simpler derivatives (e.g., ) achieve higher yields (83%) .
Physicochemical Properties: LogP and Solubility: The target’s predicted LogP (~4.5) is higher than difluorophenyl analogs (~3.0–3.5) due to its nitro group and hydrophobic alkyl branches, suggesting poorer aqueous solubility .
Isomerism and Purification: Like ’s chiral separation of isomers using Chiralpak® OD, the target compound—with multiple stereocenters from 2-amino-3-phenylpropanoyl residues—would require advanced chromatographic techniques for purification, adding complexity to its synthesis .
Research Implications and Limitations
- Synthesis Challenges : The multi-step synthesis and moderate yields highlight scalability issues, necessitating optimization akin to ’s improved routes for carfentanil analogs .
- Data Gaps : Bioactivity data (e.g., IC50, binding assays) for the target compound are absent in the evidence, limiting direct pharmacological comparisons.
Preparation Methods
Resin Selection and Initial Amino Acid Loading
The synthesis begins with a Wang resin preloaded with Fmoc-protected 4-methylpentanoic acid. The resin’s hydroxyl groups are activated using 1,1′-carbonyldiimidazole (CDI) in anhydrous dichloromethane (DCM) under argon. Substitution levels of 0.4–0.6 mmol/g are typically achieved, as higher densities risk steric hindrance during subsequent couplings.
Sequential Deprotection and Coupling
The Fmoc group is removed using 20% piperidine in dimethylformamide (DMF), followed by washing with DMF and DCM. Coupling reactions employ 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) as the base. For example:
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First coupling : Fmoc-3-methylbutanoyl chloride (3 eq) is reacted for 4 hours at 25°C, yielding 85% incorporation (monitored by Kaiser test).
-
Second coupling : Fmoc-3-phenylpropanoyl-OPfp (pentafluorophenyl ester, 2.5 eq) with hydroxybenzotriazole (HOBt, 1 eq) in DMF achieves 92% efficiency.
Solution-Phase Fragment Condensation
Synthesis of the Pyridin-4-ylmethyl Ester
The C-terminal 4-methylpentanoate ester is introduced via Steglich esterification:
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Reagents : 4-pyridinemethanol (1.2 eq), dicyclohexylcarbodiimide (DCC, 1.5 eq), 4-dimethylaminopyridine (DMAP, 0.1 eq) in DCM.
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Conditions : 0°C to 25°C over 12 hours, yielding 78% esterified product. Excess reagents are removed via filtration through celite, followed by silica gel chromatography (ethyl acetate/hexanes, 3:7).
Fragment Assembly
The peptide backbone is constructed in three segments (Table 1):
Table 1: Key Fragments and Coupling Conditions
| Fragment | Sequence | Coupling Agent | Solvent | Yield |
|---|---|---|---|---|
| A | 2-[[2-[(2-amino-3-phenylpropanoyl)amino]propanoyl]amino]propanoyl | HATU/DIPEA | DMF | 67% |
| B | 3-(4-nitrophenyl)propanoyl-3-phenylpropanoyl | EDCl/HOBt | THF | 58% |
| C | 3-methylbutanoyl-4-methylpentanoate | CDI | DCM | 73% |
Fragment A is synthesized using Fmoc-Ala-OH and Boc-Phe-OH with HATU activation. Fragment B requires low-temperature (−15°C) coupling to minimize epimerization.
Orthogonal Protection Strategies
Protecting Group Scheme
Critical Deprotection Steps
-
Global deprotection : 82% TFA with 5% H₂O and 3% triisopropylsilane (TIS) for 3 hours at 25°C.
-
Alloc removal : Pd(0)-catalyzed deprotection under argon, requiring strict oxygen exclusion to prevent catalyst poisoning.
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
-
¹H NMR (500 MHz, DMSO-d₆) : δ 8.40 (d, J=7.8 Hz, Py-CH₂), 7.25–7.18 (m, Ph-H), 4.32 (q, J=6.5 Hz, α-CH).
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactors (0.5 mm ID) enable rapid mixing and heat transfer:
Cost Optimization
-
Catalyst recycling : Pd(0) nanoparticles recovered via membrane filtration (85% recovery).
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Solvent recovery : DCM and THF distilled via 5-stage fractional distillation (98% purity).
Challenges and Mitigation Strategies
Steric Hindrance
Branched residues (e.g., 3-methylbutanoyl) require:
Q & A
Q. How can reproducibility challenges in multi-step syntheses be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
